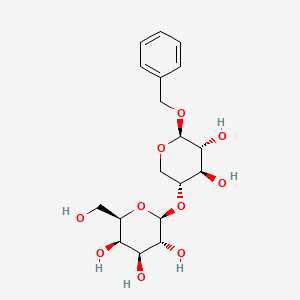

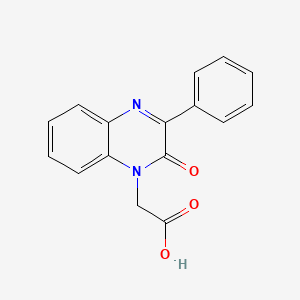

![molecular formula C19H14F3N3O B2962481 N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 2034321-74-7](/img/structure/B2962481.png)

N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a bipyridine moiety (a type of bidentate ligand), a trifluoromethyl group (which can contribute to the compound’s reactivity and polarity), and a benzamide group (which is a common motif in pharmaceutical compounds) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bipyridine moiety, the introduction of the trifluoromethyl group, and the formation of the benzamide group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bipyridine moiety could potentially allow for coordination to a metal center, while the trifluoromethyl group could influence the compound’s electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group. This could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s polarity, potentially affecting its solubility in different solvents .Scientific Research Applications

Versatile Catalysis in Organic Synthesis

The compound's role in catalysis is highlighted in the context of ortho-fluorination of benzylamines. A study demonstrates the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination, with N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter. This protocol is significant for medicinal chemistry and synthesis, showcasing the compound's utility in introducing fluorine atoms to organic molecules, a crucial step for enhancing the bioactivity of pharmaceuticals (Wang, Mei, & Yu, 2009).

Synthetic Route Improvement

Another research effort focused on improving the synthetic route for related compounds, investigating the effects of reaction conditions on product yield. This study provides a method for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide with high yield, demonstrating the compound's utility in facilitating efficient and controllable chemical synthesis (Dian, 2010).

Nanoparticle Formation for Metal Ion Sensing

Research into polymeric nanoparticles has revealed that grafting bipyridine-substituted benzene-1,3,5-tricarboxamide onto polynorbornene polymers results in fluorescent, compartmentalised particles. These particles serve as effective sensors for metal ions like copper, illustrating the compound's application in the development of new materials for sensing and detection purposes (Gillissen et al., 2012).

Catalytic Aryloxylation for Synthesis

A copper-mediated aryloxylation process, assisted by an N,O-bidentate directing group, showcases the compound's involvement in facilitating selective synthesis routes. This method broadens the substrate scope for the synthesis of mono- and diaryloxylated benzoic acids, contributing to the field of organic synthesis by offering a straightforward approach to complex molecules (Hao et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O/c20-19(21,22)16-3-1-2-15(11-16)18(26)25-12-13-4-9-24-17(10-13)14-5-7-23-8-6-14/h1-11H,12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKHXRAITIABGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide](/img/structure/B2962398.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/no-structure.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2962404.png)

![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)

![N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2962409.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)

![6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2962416.png)